2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol
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Overview
Description
2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol involves several steps. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through the dearomatization/hydrogenation process . Another method involves the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched 2,5, and 2,6-disubstituted protected piperidines .
Chemical Reactions Analysis
2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iridium (I) catalysts, quinoline organocatalysts, and trifluoroacetic acid . Major products formed from these reactions include enantiomerically enriched piperidines and other substituted piperidine derivatives .
Scientific Research Applications
2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol has several scientific research applications. Piperidine derivatives are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The compound’s unique structure makes it a valuable building block in the synthesis of various biologically active molecules .
Mechanism of Action
The mechanism of action of 2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol involves its interaction with specific molecular targets and pathways. Piperidine derivatives often exert their effects through the inhibition of enzymes or receptors involved in disease pathways . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-Methyl-5-phenyl-5-(piperidin-1-yl)pent-3-yn-2-ol can be compared with other similar compounds such as Melperone, Diphenidol, Dyclonine, Eperisone, and Cycrimine . These compounds share the piperidine moiety but differ in their specific substituents and pharmacological activities. The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and synthetic utility .
Properties
CAS No. |
65764-74-1 |
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Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
2-methyl-5-phenyl-5-piperidin-1-ylpent-3-yn-2-ol |
InChI |
InChI=1S/C17H23NO/c1-17(2,19)12-11-16(15-9-5-3-6-10-15)18-13-7-4-8-14-18/h3,5-6,9-10,16,19H,4,7-8,13-14H2,1-2H3 |
InChI Key |
PCXPOOZUGKBWEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC(C1=CC=CC=C1)N2CCCCC2)O |
Origin of Product |
United States |
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